molecular formula C18H20N2S B2370026 2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)ethanamine CAS No. 1170177-24-8

2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)ethanamine

Cat. No. B2370026
CAS RN: 1170177-24-8
M. Wt: 296.43
InChI Key: KPFLTGJKDHDMAM-UHFFFAOYSA-N
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Description

The compound “2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)ethanamine” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The 4-methylbenzyl group attached to the indole ring could potentially influence the compound’s physical properties and biological activity.


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the indole ring and the 4-methylbenzyl group. These groups could potentially participate in pi stacking interactions or hydrogen bonding, which could influence the compound’s overall shape and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the polar amine group and the aromatic indole ring could influence the compound’s solubility, melting point, and boiling point .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be a drug, its mechanism of action would depend on its target in the body. Unfortunately, without specific information, it’s difficult to predict the exact mechanism of action.

properties

IUPAC Name

2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2S/c1-14-6-8-15(9-7-14)12-20-13-18(21-11-10-19)16-4-2-3-5-17(16)20/h2-9,13H,10-12,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFLTGJKDHDMAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)ethanamine

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